molecular formula C17H17N3O6S B187346 3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide CAS No. 74717-16-1

3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide

Katalognummer: B187346
CAS-Nummer: 74717-16-1
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: AIZQFUBGAXWJJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is a complex organic compound with a molecular formula of C16H16N2O6S. This compound is characterized by the presence of a benzamide core substituted with three methoxy groups and a nitrophenyl thioxomethyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:

    Formation of 3,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.

    Reaction with 3-nitroaniline: The resulting 3,4,5-trimethoxybenzoyl chloride is then reacted with 3-nitroaniline in the presence of a base such as pyridine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.

    Bases: Pyridine or triethylamine for substitution reactions.

Major Products

    Reduction: The major product of reduction is the corresponding amino derivative.

    Substitution: Depending on the substituent introduced, various derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the nitrophenyl thioxomethyl group, making it less reactive in certain chemical reactions.

    3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide: Similar structure but with different positional isomerism, affecting its reactivity and applications.

Uniqueness

3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of both the nitrophenyl thioxomethyl group and the trimethoxybenzamide core, which confer distinct chemical and biological properties.

This compound’s versatility and unique structure make it a valuable subject of study in various scientific disciplines.

Eigenschaften

CAS-Nummer

74717-16-1

Molekularformel

C17H17N3O6S

Molekulargewicht

391.4 g/mol

IUPAC-Name

3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C17H17N3O6S/c1-24-13-7-10(8-14(25-2)15(13)26-3)16(21)19-17(27)18-11-5-4-6-12(9-11)20(22)23/h4-9H,1-3H3,(H2,18,19,21,27)

InChI-Schlüssel

AIZQFUBGAXWJJX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.